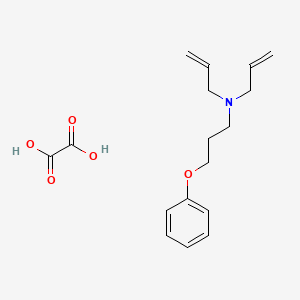![molecular formula C18H27ClN2O5 B4077392 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4077392.png)
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine;oxalic acid is a chemical compound that combines the structural elements of piperazine and phenoxy groups. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine involves several steps. One common synthetic route includes the reaction of 2-chloro-4,6-dimethylphenol with butyl bromide to form 4-(2-chloro-4,6-dimethylphenoxy)butane. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents such as sodium methoxide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine involves its interaction with specific molecular targets. The phenoxy group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine stands out due to its unique combination of chemical groups. Similar compounds include:
4-Chloro-2,6-dimethylphenol: Shares the phenoxy group but lacks the piperazine moiety.
Butylpiperazine: Contains the piperazine group but lacks the phenoxy group.
2-Chloro-4,6-dimethylphenoxybutane: An intermediate in the synthesis of the target compound.
Properties
IUPAC Name |
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O.C2H2O4/c1-13-11-14(2)16(15(17)12-13)20-10-4-3-7-19-8-5-18-6-9-19;3-1(4)2(5)6/h11-12,18H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBMSIEQYFEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCNCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4077311.png)
![2-[4-(4-methoxyphenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4077324.png)
![N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4077328.png)
![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4077344.png)

![4-benzyl-3-[(4-chloro-2-nitrophenyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4077355.png)
![N-ethyl-N-[[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-methylprop-2-en-1-amine](/img/structure/B4077356.png)
![4-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077370.png)
![Oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine](/img/structure/B4077376.png)

![N-allyl-N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077384.png)
![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4077387.png)

